molecular formula C14H15NO4 B13034420 Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate

Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate

Cat. No.: B13034420
M. Wt: 261.27 g/mol
InChI Key: RJRAJIFYEBITDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 2'-oxospiro[3,4-dihydrochromene-2,3'-pyrrolidine]-6-carboxylate

InChI

InChI=1S/C14H15NO4/c1-18-12(16)10-2-3-11-9(8-10)4-5-14(19-11)6-7-15-13(14)17/h2-3,8H,4-7H2,1H3,(H,15,17)

InChI Key

RJRAJIFYEBITDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3(CC2)CCNC3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate typically involves a base-catalyzed spirocyclization reaction between a hydroxyaryl ketone (chromanone derivative) and a pyrrolidinone or pyrrolidine precursor, followed by functional group transformations such as protection/deprotection and esterification.

Key Synthetic Steps

Step No. Reaction Type Starting Materials / Intermediates Conditions / Reagents Outcome / Notes
1 Spirocyclization 1-(2-hydroxyphenyl)ethanone + N-Boc-4-piperidinone Base catalysis (e.g., triethylamine) Formation of tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate intermediate
2 Deprotection Boc-protected spiro intermediate Trifluoroacetic acid (TFA), room temperature Removal of Boc group to yield spiro[chroman-2,4′-piperidin]-4-one
3 Coupling / Esterification Spiro intermediate + appropriate carboxylic acid derivatives Coupling agents such as HATU, base (triethylamine) Formation of methyl ester derivatives, including the target methyl 2'-oxospiro[chromane-pyrrolidine]

These steps are adapted from synthetic routes reported for structurally similar spirochromanone derivatives, which are closely related to the target compound.

Detailed Reaction Conditions and Reagents

  • Spirocyclization: The reaction between 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone is carried out under mild basic conditions, often using triethylamine as the base. This promotes nucleophilic attack and ring closure to form the spirocyclic chromane-pyrrolidine system.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is removed by treatment with trifluoroacetic acid (TFA) at room temperature, typically for 4 hours. This step yields the free amine spiro compound.

  • Esterification and Coupling: The free amine or hydroxy group can be further functionalized by coupling with carboxylic acid derivatives using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of triethylamine. This allows the introduction of the methyl carboxylate group at the 6-position.

Alternative and Supporting Synthetic Routes

  • Catalytic Hydrogenation and Hydrolysis: In related pyrrolidine-2-carboxylic acid derivatives, catalytic hydrogenation is used to reduce double bonds selectively, often employing chiral catalysts to control stereochemistry. Hydrolysis under alkaline conditions (using lithium hydroxide, sodium hydroxide, or potassium hydroxide) is used to convert esters or protected intermediates to carboxylic acids or their derivatives.

  • Use of Reducing Agents: Various hydride reagents such as sodium borohydride, lithium triethylborohydride, or diisobutylaluminium hydride (DIBAH) may be employed to reduce carboxyl groups to alcohols selectively, which can be relevant in modifying intermediates during the synthesis.

  • Protection and Alkylation: Protecting groups (e.g., Boc) are used to prevent racemization during alkylation steps. Alkylation can be performed directly or after deprotection, but care must be taken to avoid racemization, especially when handling chiral centers.

Research Findings and Yields

  • The spirocyclization step typically yields the key intermediate with high efficiency (yields above 80%). For example, the formation of N-t-butyloxycarbonyl-2-t-butyloxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole was reported with an 82.9% yield after purification.

  • Boc deprotection with TFA proceeds smoothly at room temperature with near-quantitative yields (around 95%), providing the free amine spiro compound ready for further functionalization.

  • The overall synthetic route allows for stereochemical control, especially when chiral catalysts or chiral starting materials are used, minimizing racemization and producing predominantly the desired cis isomer in hydrogenation steps.

Summary Table of Preparation Methods

Preparation Step Reagents / Conditions Yield (%) Notes
Spirocyclization 1-(2-hydroxyphenyl)ethanone + N-Boc-4-piperidinone, triethylamine, base catalysis >80 Formation of tert-butyl 4-oxospiro intermediate
Boc Deprotection Trifluoroacetic acid (TFA), room temperature, 4 hours ~95 Removal of Boc group, yielding free amine spiro compound
Coupling / Esterification HATU, triethylamine, methyl carboxylate source Variable Formation of methyl ester derivatives, including target methyl 2'-oxospiro compound
Catalytic Hydrogenation (optional) Chiral catalyst, hydrogen gas High Selective reduction to cis isomer, control of stereochemistry
Hydrolysis (optional) Alkali base (LiOH, NaOH, KOH), aqueous media High Conversion of esters to acids or acid derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Molecular docking studies have shown that the compound can inhibit DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cell cycle regulation, respectively . This inhibition leads to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • The spirochromane-pyrrolidine core in the target compound confers superior enzyme inhibition compared to quinoline-based analogues (e.g., Compound 9a) due to better shape complementarity with the NMT binding pocket .

Physicochemical Properties

Property Target Compound Ethyl 7-methyl-3-oxo...carboxylate Methyl 6-chloropyridine-2-carboxylate
Molecular Weight ~300 g/mol (estimated) 495.55 g/mol 171.58 g/mol
Solubility Moderate (ester group) Low (crystalline, hydrophobic substituents) Slightly soluble in water
Hydrogen Bonding 2 donors, 3 acceptors Extensive C–H···O network 1 acceptor (ester carbonyl)
Thermal Stability High (rigid spiro system) Moderate (decomposes at 180°C) Low (simple ester)

Notable Differences:

  • The target compound’s spiro system enhances thermal stability compared to non-spiro analogues.
  • Ethyl 7-methyl-3-oxo...carboxylate’s crystal packing () relies on intermolecular hydrogen bonds, whereas the target compound’s bioactivity depends on intramolecular interactions with NMT .

Conclusion Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate exhibits distinct advantages over structural analogues, including superior enzyme inhibition, metabolic stability, and conformational rigidity. Its design principles—leveraging spirocyclic topology and ester functionalities—provide a template for developing next-generation antimalarials. Future work should explore hybridizing its core with quinoline or thiazole systems to balance potency and pharmacokinetics.

Biological Activity

Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate (CAS Number: 2028325-61-1) is a compound belonging to the class of spirocyclic oxindoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H15NO4C_{14}H_{15}NO_4 and a molecular weight of 261.27 g/mol. Its structure features a spirocyclic arrangement, which is significant for its biological activity. The compound's unique configuration allows it to interact with various biological targets.

Synthesis Methods

The synthesis of spirocyclic compounds, including this compound, often involves multi-step reactions. Recent studies have demonstrated several effective synthetic pathways:

  • Michael Addition Reactions : Utilizing thiourea catalysts to enhance enantioselectivity in the formation of oxindole derivatives.
  • Cyclization Techniques : Employing intramolecular cyclization with nucleophiles such as N-methylpiperazine or morpholine to form the chromanopyridine scaffold .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that derivatives of spirocyclic compounds can inhibit cell proliferation in breast cancer cell lines, particularly luminal subtypes. The compounds induced cell cycle arrest and promoted apoptosis through microtubule destabilization .
  • Topoisomerase Inhibition : The compound has been assessed for its ability to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair. Compounds exhibiting this activity showed selectivity against cancerous cells compared to non-tumorigenic lines .

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antibacterial activity. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial therapy .

Case Studies and Research Findings

  • Cell Line Studies : A study involving a series of synthesized spirocyclic oxindoles showed significant cytotoxicity against breast cancer cell lines T47D and MCF-10A. The results indicated that some derivatives had up to an 18-fold enhanced inhibitory capacity compared to standard treatments .
  • Molecular Docking Studies : Molecular docking experiments have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites critical for enzymatic functions in cancer cells .

Q & A

Q. What methods are recommended for synthesizing and structurally characterizing Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate?

  • Synthesis : Utilize multi-step organic reactions, including spirocyclic ring formation via cyclocondensation of chromane and pyrrolidine precursors. Purification via column chromatography (silica gel, gradient elution) ensures high yield.
  • Characterization : Confirm structure using 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy (e.g., in d6d_6-DMSO) to identify spirocyclic protons, carbonyl groups, and chromane aromaticity. Compare spectral data with analogs like 9b and 9d .
  • Crystallography : For unambiguous confirmation, perform single-crystal X-ray diffraction (SXRD) using SHELX software for refinement. Example parameters: monoclinic system (P21/cP2_1/c), a=8.309A˚a = 8.309 \, \text{Å}, b=18.524A˚b = 18.524 \, \text{Å}, β=112.30\beta = 112.30^\circ .

Q. How can researchers validate the antimalarial activity of this compound in vitro?

  • Biological Assays :
  • Parasite Growth Inhibition : Test against Plasmodium falciparum cultures (e.g., 3D7 strain) in the ring stage using SYBR Green I fluorescence. Include positive controls (e.g., chloroquine) and calculate IC50_{50} values.
  • Hemolysis Assays : Measure compound safety using human erythrocytes. Compare absorbance at 450 nm against 1% Triton X-100 (100% lysis reference) to rule out cytotoxicity .
    • Statistical Validation : Apply Student’s t-test (p<0.05p < 0.05) to confirm significance between test compounds and controls .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes and target interactions?

  • Sequence Alignment : Use Clustal Omega to align target proteins (e.g., Plasmodium NMTs) and identify conserved binding pockets. High sequence identity (>90%) supports cross-species target relevance .
  • Pharmacophore Modeling : Generate 3D pharmacophores with CASTp or CavityPlus, focusing on hydrogen bond donors/acceptors and hydrophobic regions. Validate using molecular docking (AutoDock Vina) and compare docking scores (yy-axis) with experimental IC50_{50} (xx-axis) via linear regression (R2>0.8R^2 > 0.8) .
  • Molecular Dynamics (MD) : Run 100 ns simulations (GROMACS/AMBER) on ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) to confirm stability. Example hardware: Intel Xeon Gold 6130 CPU, 96 GB RAM .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Case Study : If docking predicts strong binding but IC50_{50} is suboptimal:

Revisit Pharmacophore Features : Check if key interactions (e.g., hydrogen bonds with PfNMT’s Asp128) are disrupted in MD simulations.

Solubility/Permeability : Measure logP (HPLC) to assess membrane penetration. Poor solubility may limit cellular uptake despite target affinity.

Metabolite Interference : Test compound stability in liver microsomes (e.g., CYP450 enzymes) to identify rapid degradation .

  • Statistical Tools : Use Bland-Altman plots to quantify bias between computational and experimental results.

Q. What experimental design considerations are critical for crystallographic studies of this compound?

  • Crystal Growth : Optimize solvent systems (e.g., DMSO/EtOH) via vapor diffusion. Target crystal dimensions >0.2 mm for high-resolution data.
  • Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Cu-Kα\alpha radiation (λ=1.54178A˚\lambda = 1.54178 \, \text{Å}). Collect >2000 reflections (I>2σ(I)I > 2\sigma(I)) for robust refinement .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (R1<0.05R_1 < 0.05) and check residual electron density (<0.5 eÅ3^{-3}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.